molecular formula C13H7BrCl2O2 B6333106 2'-Bromo-3,5-dichloro-2-hydroxybenzophenone CAS No. 720676-75-5

2'-Bromo-3,5-dichloro-2-hydroxybenzophenone

Cat. No.: B6333106
CAS No.: 720676-75-5
M. Wt: 346.0 g/mol
InChI Key: SAXJQZKMFCUNDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3,5-dichloro-2-hydroxybenzophenone typically involves the bromination and chlorination of benzophenone derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors to maintain precise reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3,5-dichloro-2-hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives .

Scientific Research Applications

2’-Bromo-3,5-dichloro-2-hydroxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-3,5-dichloro-2-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways .

Properties

IUPAC Name

(2-bromophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-10-4-2-1-3-8(10)12(17)9-5-7(15)6-11(16)13(9)18/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJQZKMFCUNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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